3-(Decylsulfanyl)thiophene
Description
Significance of Thiophene (B33073) Derivatives in Advanced Materials Science
Thiophene and its derivatives are integral to the field of materials science, particularly in the development of organic electronics. longdom.orgwikipedia.org The aromaticity of the thiophene ring allows for the delocalization of π-electrons, a key characteristic for charge transport. wikipedia.orgwikipedia.org This property makes thiophene-based materials suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electroluminescent devices. wikipedia.orgacs.org The ability to functionalize the thiophene ring at various positions enables the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing device performance. acs.org
The introduction of different substituent groups can also influence the material's processability, solubility, and morphology, all of which are critical factors for fabricating high-performance devices. wikipedia.org For instance, attaching long alkyl chains can enhance solubility, making it possible to use solution-based processing techniques for large-area electronics. wikipedia.org
Overview of Thiophene-Alkylsulfanyl Systems in Conjugated Polymers
Among the various functionalization strategies, the incorporation of alkylsulfanyl (-SR) side chains onto the thiophene backbone has emerged as a significant area of research. acs.orgntu.edu.tw These sulfur-containing substituents can modulate the electronic structure and intermolecular interactions of the resulting conjugated polymers. The sulfur atom in the alkylsulfanyl group can participate in non-covalent interactions, influencing the packing and orientation of the polymer chains in the solid state. ntu.edu.tw
The introduction of an alkylthio side chain at the 3-position of the thiophene ring can impact the polymer's conformation and the effective π-conjugation length along the polymer backbone. ntu.edu.tw This, in turn, affects the material's optical and electronic properties, such as its absorption spectrum and charge carrier mobility. acs.orgntu.edu.tw Research has shown that the oxidation state of the sulfur atom, for instance, by converting sulfanyl (B85325) groups to sulfonyl groups, can further tune the electronic properties of these polymers. acs.org
Scope and Research Focus on 3-(Decylsulfanyl)thiophene within Academic Inquiry
Within the broader context of thiophene-alkylsulfanyl systems, the specific compound This compound has garnered attention as a monomer for the synthesis of functional conjugated polymers. The decyl chain provides solubility, while the sulfur linkage offers a route to manipulate the electronic characteristics of the polymer.
Academic inquiry into this compound primarily revolves around its synthesis and subsequent polymerization to create poly(3-(decylthio)thiophene) (P3DTT). ntu.edu.tw Researchers are investigating how the presence of the decylsulfanyl group influences the regiochemistry of polymerization, the molecular weight of the resulting polymers, and their thermal and optical properties. ntu.edu.tw A key focus is to understand the structure-property relationships in these materials to design and fabricate more efficient organic electronic devices. ntu.edu.tw
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₄S₂ |
| Molecular Weight | 256.47 g/mol |
| Appearance | Not specified in provided results |
| Boiling Point | Not specified in provided results |
| Melting Point | Not specified in provided results |
| Solubility | Soluble in organic solvents like tetrahydrofuran (B95107) (THF) ntu.edu.tw |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a suitable thiophene precursor with decanethiol. A common method for creating the polymer poly[3-(decylthio)thiophene] (P3DTT) starts with the monomer 2,5-dibromo-3-(decylthio)thiophene. This monomer is then subjected to a Grignard exchange reaction followed by polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl₂. ntu.edu.tw
Structure
3D Structure
Properties
CAS No. |
92372-03-7 |
|---|---|
Molecular Formula |
C14H24S2 |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
3-decylsulfanylthiophene |
InChI |
InChI=1S/C14H24S2/c1-2-3-4-5-6-7-8-9-11-16-14-10-12-15-13-14/h10,12-13H,2-9,11H2,1H3 |
InChI Key |
TXCVQUWABRBRBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CSC=C1 |
Origin of Product |
United States |
Advanced Characterization Techniques for 3 Decylsulfanyl Thiophene and Its Polymeric Forms
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is a cornerstone for the analysis of thiophene-based monomers and polymers, offering non-destructive methods to confirm chemical structures, assess purity, and investigate electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides unambiguous structural information at the atomic level. For poly[3-(alkylthio)thiophenes] (P3ATTs), NMR is crucial for verifying the polymer structure and determining its regioregularity—the specific orientation of repeating monomer units.
¹H NMR: The proton NMR spectrum gives clear signals for the different hydrogen atoms in the structure. In studies of poly[3-(decylthio)thiophene] (P3DTT), the proton on the thiophene (B33073) ring (Th-4H) in a head-to-tail (H-T) linkage typically appears as a singlet around 7.43 ppm. ntu.edu.tw Protons in head-to-head (H-H) or tail-to-tail (T-T) configurations, which represent regio-irregularities, appear in a more complex multiplet pattern between 7.10-7.30 ppm. ntu.edu.tw The protons of the alkyl chain are also clearly resolved, with the methylene (B1212753) group directly attached to the sulfur atom (-SCH₂-) resonating around 2.97 ppm. ntu.edu.tw
Interactive Data Table: ¹H NMR Chemical Shifts for Poly[3-(decylthio)thiophene] (P3DTT) Data referenced from studies on P3DTT in C₂D₂Cl₄ solvent. ntu.edu.tw
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Thiophene Ring (H-T) | 7.43 | Singlet | Corresponds to regioregular head-to-tail linkages. |
| Thiophene Ring (H-H/T-T) | 7.10 - 7.30 | Multiplet | Indicates regio-irregular linkages. |
| -SCH₂ -R | ~2.97 | Multiplet | Methylene group adjacent to the sulfur atom. |
| -SCH₂CH₂ -R | ~1.73 | Multiplet | Methylene group beta to the sulfur atom. |
| Other -CH₂ - | 1.10 - 1.47 | Multiplet | Bulk methylene groups of the decyl chain. |
| -CH₃ | ~0.89 | Multiplet/Triplet | Terminal methyl group of the decyl chain. |
¹³C NMR: Carbon NMR provides direct information about the carbon skeleton. nih.gov For P3ATTs, the spectrum reveals distinct signals for the thiophene ring carbons and the decyl side chain carbons. The chemical shifts of the thiophene carbons are particularly sensitive to the regioregularity of the polymer chain.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for Poly[3-(decylthio)thiophene] Shifts are estimated based on general thiophene data thieme-connect.de and spectra of analogous polymers. nih.gov
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Thiophene C2/C5 (Substituted) | 135 - 145 | Quaternary carbons involved in the polymer backbone. |
| Thiophene C3 (Substituted) | 128 - 138 | Carbon atom bearing the decylsulfanyl substituent. |
| Thiophene C4 | 125 - 130 | Unsubstituted carbon on the thiophene ring. |
| -SCH₂ -R | 35 - 40 | Methylene carbon adjacent to the sulfur atom. |
| Other -CH₂ - | 22 - 32 | Methylene carbons of the decyl chain. |
| -CH₃ | ~14 | Terminal methyl carbon. |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups. In the analysis of 3-(decylsulfanyl)thiophene and its polymer, IR spectra confirm the presence of the thiophene ring and the decyl chain. The polymerization process can be monitored by observing changes in the IR spectrum, such as the disappearance of monomer-specific bands and the appearance of polymer bands. rsc.org Key vibrational bands for P3ATTs include the C-H stretching of the alkyl chain, C=C and C-S stretching of the thiophene ring, and C-H bending modes characteristic of the substituted ring. rsc.orgtandfonline.com
Interactive Data Table: Characteristic IR Absorption Bands for Poly[3-(alkylsulfanyl)thiophenes] Data compiled from general IR tables libretexts.org and specific studies on polythiophenes. rsc.orgtandfonline.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2850 - 2960 | Alkyl C-H Stretching | Strong |
| ~1610, ~1450 | Thiophene Ring C=C Stretching | Medium |
| 750 - 705 | C-S-C Stretching (Thiophene Ring) | Medium-Weak |
| ~820 | C-H Out-of-Plane Bending (2,3,5-trisubstituted thiophene) | Strong |
Mass Spectrometry Techniques (MALDI-TOF, GC-MS)
Mass spectrometry (MS) is used to determine the molecular weight of the monomer and polymer.
GC-MS: Gas Chromatography-Mass Spectrometry is ideally suited for the analysis of the volatile monomer, this compound. It separates the compound from impurities before providing a mass spectrum that confirms its molecular weight. The fragmentation pattern observed in the mass spectrum can also offer structural confirmation. For alkylthiophenes, fragmentation often involves cleavage of the alkyl chain and rupture of the thiophene ring. ogeochem.jpresearchgate.net
MALDI-TOF: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry is essential for characterizing the polymeric form. Since polymers consist of a distribution of chain lengths, MALDI-TOF provides information on the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of poly[this compound]. This technique has been successfully applied to various thiophene-based polymers and complex molecules. rsc.orgnankai.edu.cn
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within the conjugated polymer backbone, providing insights into conjugation length and intermolecular interactions.
UV-Vis Absorption: In solution, poly[3-(decylthio)thiophene] typically exhibits a broad absorption band corresponding to the π-π* electronic transition of the conjugated backbone, with a maximum (λmax) around 440-450 nm. ntu.edu.tw When cast as a thin film, intermolecular interactions and increased planarity lead to the formation of aggregated structures. This results in a significant red-shift of the absorption spectrum, with the appearance of distinct vibronic shoulders. ntu.edu.tw For P3DTT films, the λmax shifts to approximately 571 nm, with a prominent vibronic shoulder around 621 nm, indicating a high degree of order. ntu.edu.twacs.org
Fluorescence Spectroscopy: Upon excitation, conjugated polymers like P3ATTs emit light (fluoresce) as the excited state relaxes. The emission spectrum is typically red-shifted relative to the absorption spectrum (a phenomenon known as the Stokes shift). The shape and intensity of the fluorescence spectrum provide information about the conformation of the polymer chains and the efficiency of radiative decay pathways. nih.govwikidoc.org Studies on related polythiophenes show that aggregation in thin films often leads to quenching of the fluorescence compared to the solution state, due to the formation of non-radiative decay channels. researchgate.net
Interactive Data Table: Optical Properties of Poly[3-(decylthio)thiophene] (P3DTT) Data referenced from studies on P3ATTs. ntu.edu.twacs.orgacs.org
| Property | Solution (in Chloroform) | Thin Film |
| Absorption λmax | ~445 nm | ~571 nm |
| Absorption Edge | ~550 nm | ~700 nm |
| Optical Band Gap (Eg) | ~2.25 eV | ~1.8 eV |
| Appearance | Yellow/Orange Solution | Purple/Golden Film |
Steady-State Excitation Polarization Spectroscopy
Steady-state excitation polarization spectroscopy, also known as fluorescence anisotropy, is a powerful technique for probing the structural order and energy transfer dynamics in polymer films. By exciting the sample with polarized light and measuring the polarization of the emitted fluorescence, one can determine the degree of alignment of the polymer chains.
In a disordered sample, the absorption and emission transition dipoles are randomly oriented, leading to low polarization values. In contrast, in an ordered film of poly[this compound], where chains may align, a higher degree of polarization anisotropy is expected. This measurement provides insights into the average orientation of the conjugated segments relative to the substrate. Furthermore, the depolarization of fluorescence can be used to study exciton (B1674681) migration, where the excitation energy hops between different segments of the polymer chain or between adjacent chains, a process fundamental to the operation of organic photovoltaic devices. aip.orgaps.org
Microstructural and Morphological Characterization of Materials
The performance of polymer-based electronic devices is critically dependent on the solid-state arrangement of the polymer chains. Techniques such as Atomic Force Microscopy (AFM) and Grazing Incidence X-ray Diffraction (GIXRD) are used to visualize and quantify this morphology.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and measuring the angles and intensities of the diffracted beams, one can deduce information about the arrangement of atoms and molecules within a crystal lattice. For semi-crystalline polymers like poly(this compound), XRD is crucial for determining the degree of crystallinity, identifying crystalline phases, and measuring key structural parameters such as the interlayer spacing of lamellar structures.
In the case of poly(3-alkylthiophenes), the long alkyl side chains play a significant role in the solid-state packing of the polymer backbones. These side chains tend to self-assemble, leading to a lamellar structure where the conjugated polythiophene backbones are separated by layers of interdigitated alkyl chains. The XRD pattern of P3DT reveals distinct reflections that provide insight into this layered arrangement.
Research has shown that the XRD pattern of P3DT exhibits a combination of broad, 'hill-like' features associated with the amorphous phase of the polymer, and sharper reflections indicative of crystalline domains. expresspolymlett.com The presence of both amorphous and crystalline regions is typical for semi-crystalline polymers. The crystalline reflections are key to understanding the ordered packing of the polymer chains.
A study by Zhang et al. identified several key reflections in the XRD pattern of P3DT. expresspolymlett.com A prominent first-order reflection at a low 2θ angle corresponds to the lamellar interlayer spacing, which is the distance between adjacent polythiophene backbones separated by the decyl side chains. expresspolymlett.com Higher-order reflections provide further confirmation of this layered structure. expresspolymlett.com Another significant reflection at a higher 2θ angle is attributed to the π-stacking distance between adjacent polymer chains within a lamella. expresspolymlett.com This distance is a critical parameter as it directly influences the efficiency of charge transport between chains.
| Reflection | 2θ (degrees) | d-spacing (nm) | Structural Feature |
|---|---|---|---|
| (100) | ~5 | ~1.81 | Lamellar Interlayer Spacing |
| (200) | ~10 | - | Second-order Lamellar Reflection |
| (300) | ~15.07 | - | Third-order Lamellar Reflection |
| π-stacking | ~21.72 | ~0.35 | Interchain π-stacking Distance |
Data sourced from Zhang et al. expresspolymlett.com
The lamellar interlayer spacing of approximately 1.81 nm is consistent with the presence of the decyl side chains. The π-stacking distance of around 0.35 nm is typical for polythiophenes and is conducive to good electronic coupling between the polymer backbones. expresspolymlett.com The analysis of the peak widths in the XRD pattern can also provide information about the size of the crystalline domains, often referred to as crystallite size.
Atomic Force Microscopy (AFM) for Thin Film Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. It operates by scanning a sharp tip, attached to a cantilever, over the surface. The deflection of the cantilever due to forces between the tip and the sample is measured, allowing for the creation of a detailed surface map. For polymer thin films, AFM is an invaluable tool for visualizing the surface morphology, including features such as domains, grains, and surface roughness, all of which can significantly impact device performance.
In the context of poly(this compound) thin films, AFM studies reveal the nanoscale organization of the polymer chains. The morphology of these films is highly dependent on the processing conditions, such as the solvent used, the deposition method (e.g., spin-coating, drop-casting), and any post-deposition treatments like thermal annealing.
High-resolution AFM has enabled the visualization of individual P3DT polymer strands on a substrate. nih.gov These studies show that the polymer strands can form domains with typical dimensions of 10–30 nm. nih.gov Within these domains, the polymer backbones are observed as parallel bright lines with an inter-strand separation of approximately 1.95 ± 0.02 nm, which is in good agreement with the lamellar spacing determined by XRD. nih.gov The apparent height of these strands is around 0.33 ± 0.02 nm, consistent with flat-lying aromatic molecules. nih.gov
When prepared as thin films, poly(3-alkylthiophene)s often exhibit a worm-like or fibrillar morphology. researchgate.net These fibrils are aggregates of polymer chains that form during the film-drying process. The size, density, and interconnectivity of these fibrils are critical for charge transport, as they form the pathways for charge carriers to move through the film.
The surface roughness of the film is another important parameter that can be quantified using AFM. A smoother surface is generally desirable for creating well-defined interfaces in multilayer electronic devices. The root-mean-square (RMS) roughness is a common metric used to describe the surface texture. While specific RMS roughness values for P3DT are not widely reported and are highly dependent on preparation methods, studies on similar poly(3-alkylthiophene)s show that different solvents and annealing conditions can lead to RMS roughness values ranging from a few nanometers to tens of nanometers.
| Morphological Feature | Typical Dimension/Value | Significance |
|---|---|---|
| Domain Size | 10–30 nm | Relates to the extent of ordered regions. |
| Inter-strand Separation | 1.95 ± 0.02 nm | Corresponds to lamellar spacing, impacting charge transport between backbones. |
| Apparent Strand Height | 0.33 ± 0.02 nm | Consistent with flat-lying polymer chains on a substrate. |
| General Morphology | Worm-like/Fibrillar | Indicates the aggregation and self-assembly of polymer chains. |
Data compiled from Korolkov et al. nih.gov and other general findings on poly(3-alkylthiophene)s. researchgate.net
Electrochemical Characterization Methods
Electrochemical methods are fundamental to understanding the electronic properties of conjugated polymers. They provide a direct way to measure the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which govern the charge injection and transport properties of the material.
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. For a redox-active material like poly(this compound), the CV measurement reveals the potentials at which the material is oxidized (loses electrons) and reduced (gains electrons). These oxidation and reduction processes are crucial for the polymer's function in electronic devices.
A typical CV experiment for P3DT involves a thin film of the polymer coated on a working electrode, which is immersed in an electrolyte solution containing a supporting electrolyte. As the potential is swept, the polymer can be reversibly oxidized and reduced, leading to peaks in the voltammogram. The onset potentials of the first oxidation and reduction peaks are of particular interest as they can be used to estimate the HOMO and LUMO energy levels, respectively.
The HOMO level is related to the ionization potential and corresponds to the energy required to remove an electron from the polymer (p-doping). The LUMO level is related to the electron affinity and corresponds to the energy released when an electron is added to the polymer (n-doping). The difference between the HOMO and LUMO levels gives the electrochemical bandgap (Eg).
Electrochemical studies of P3DT have provided specific values for its redox potentials and energy levels. Zhang et al. reported the electrochemical properties of P3DT, which are summarized in the table below. expresspolymlett.com The oxidation and reduction potentials are typically measured relative to a reference electrode, such as Ag/Ag+, and can be correlated to the vacuum level to determine the absolute energy levels.
| Parameter | Value |
|---|---|
| Oxidation Potential (Φox vs. Ag/Ag+) | 0.62 V |
| Reduction Potential (Φred vs. Ag/Ag+) | -1.78 V |
| HOMO Level | -5.02 eV |
| LUMO Level | -2.62 eV |
| Electrochemical Bandgap (Eg) | 2.40 eV |
Data sourced from Zhang et al. expresspolymlett.com
These energy levels are critical for designing efficient organic electronic devices, as they determine the alignment with the work functions of the electrodes and the energy levels of other materials in a device stack, thereby influencing charge injection and the open-circuit voltage in organic solar cells. The electrochemical bandgap provides a measure of the energy required to create an exciton (an electron-hole pair) in the material.
Computational and Theoretical Investigations of 3 Decylsulfanyl Thiophene Systems
Quantum Chemical Methodologies
The foundation of modern computational chemistry lies in solving the Schrödinger equation, which is accomplished through various approximate methods. For a molecule like 3-(Decylsulfanyl)thiophene, which combines a π-conjugated thiophene (B33073) ring with a flexible alkyl chain via a sulfur linkage, specific quantum chemical methodologies are particularly suitable.
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are based on the principle that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. rdd.edu.iq
For this compound, DFT calculations are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms. These calculations also yield crucial electronic properties such as orbital energies and electron distribution. The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is frequently used for organic molecules containing sulfur, as it often provides reliable results for both structural and electronic properties. mdpi.comnih.gov DFT studies on similar thiophene-phenylene systems have successfully elucidated their electronic characteristics, demonstrating the utility of this approach. rdd.edu.iq
Ab initio (Latin for "from the beginning") molecular orbital calculations are methods that solve the Schrödinger equation without using empirical parameters derived from experimental data. These methods are based solely on fundamental physical constants. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties.
For thiophene and its derivatives, ab initio calculations have been used to study electronic structure and reaction mechanisms. acs.orgrsc.orgrsc.org For instance, such calculations have been applied to understand the role of d-orbitals in the bonding of thiophene, concluding they play a minor role. rsc.org In the context of this compound, ab initio methods could be used to benchmark the results obtained from DFT or to investigate excited-state properties with high precision.
The accuracy of any DFT or ab initio calculation is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing sulfur, like this compound, special consideration is necessary.
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), are common starting points for organic molecules. mdpi.comresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds. For sulfur, it has been shown that including "tight" d functions or using correlation-consistent basis sets like Dunning's aug-cc-pVTZ can be important for achieving high accuracy. nih.govresearchgate.net
Functionals: The choice of the DFT functional is equally critical. While B3LYP is widely used, other functionals might offer better performance for specific properties. For example, functionals from the Minnesota family (e.g., M06-2X) or range-separated hybrids (e.g., ωB97X-D) that include corrections for dispersion forces can be important for accurately modeling the non-covalent interactions involving the long decyl chain. researchgate.net
Molecular and Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
HOMO: The HOMO represents the orbital from which an electron is most easily removed. Its energy level is related to the molecule's ionization potential and its ability to act as an electron donor.
LUMO: The LUMO is the orbital that most readily accepts an electron. Its energy is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. mdpi.com A smaller gap generally implies higher reactivity and easier excitation. nih.gov
For substituted thiophenes, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π* anti-bonding orbital. The decylsulfanyl substituent at the 3-position is expected to act as an electron-donating group, raising the energy of the HOMO and thereby reducing the HOMO-LUMO gap compared to unsubstituted thiophene.
Interactive Table: Illustrative FMO Data for Thiophene Derivatives (Calculated at B3LYP/6-311G(d,p) Level)
Note: This data is representative for illustrating the effect of substitution and is based on typical computational results for related compounds, not specifically measured for this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophene | -6.58 | -0.85 | 5.73 |
| 3-Methylthiophene | -6.32 | -0.79 | 5.53 |
| 3-(Methylsulfanyl)thiophene | -6.15 | -1.02 | 5.13 |
Analysis of the electron density reveals how electrons are distributed throughout the molecule. In this compound, the electron density is expected to be highest around the electronegative sulfur atoms (both in the ring and the sulfanyl (B85325) group) and within the π-system of the thiophene ring. youtube.comresearchgate.net
The π-conjugation is largely confined to the five-membered thiophene ring. The sulfur atom of the decylsulfanyl group possesses lone pairs of electrons that can participate in conjugation with the thiophene π-system. This interaction influences the electron density distribution, typically increasing the electron density at the C2 and C4 positions of the ring. The long, saturated decyl chain does not participate in π-conjugation and primarily influences the molecule's steric properties and solubility. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a clear picture of the charge distribution and sites susceptible to electrophilic or nucleophilic attack. nih.gov
Hyperpolarizability and Nonlinear Optical (NLO) Response Predictions
Nonlinear optical (NLO) materials are crucial for technologies such as optical data storage, image processing, and optical switching. nih.gov Organic molecules, particularly those with extended π-electron systems, are promising candidates for NLO applications due to their large molecular plasticity and fast response times. nih.gov Computational methods, primarily based on Density Functional Theory (DFT), are widely used to predict the NLO properties of organic compounds by calculating their polarizability (α) and hyperpolarizabilities (β and γ).
Theoretical studies on thiophene-containing systems demonstrate that the delocalization of π-electrons along the molecular backbone is a primary driver of the NLO response. nih.govmdpi.com For molecules like this compound, the introduction of an electron-donating decylsulfanyl group at the 3-position of the thiophene ring can induce asymmetry in the electron distribution, which is a prerequisite for a second-order NLO response (characterized by the first hyperpolarizability, β). researchgate.net
Investigations into various thiophene derivatives show a strong correlation between the HOMO-LUMO energy gap and hyperpolarizability; smaller energy gaps generally lead to higher NLO responses. mdpi.comresearchgate.net The substitution pattern on the thiophene ring significantly influences these properties. While specific calculations for this compound are not widely reported, data from analogous thiophene sulfonamide derivatives and other donor-acceptor systems provide insight. For instance, computational studies on similar structures have shown that strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability (β₀). researchgate.net The extended π-electronic delocalization in these systems plays a critical role in their NLO activity. mdpi.com
The second hyperpolarizability (γ), which governs the third-order NLO response, is also of significant interest. Theoretical work on poly(thiophene)s indicates that the third-order response is inherently large in these materials due to the high density of polarizable π-electrons. umons.ac.be While increasing conjugation length is a known strategy to enhance γ, studies on different polymer topologies (linear vs. trigonal) suggest that the relationship is complex and not solely dependent on the number of monomer units. umons.ac.bekuleuven.be For a single unit of this compound, the NLO response would be modest but could be significantly enhanced through polymerization.
| Compound/System | Method | First Hyperpolarizability (βtotal) (esu) | Second Hyperpolarizability (⟨γ⟩) (esu) |
|---|---|---|---|
| Thiophene Sulfonamide Derivative 7 | B3LYP/6-311G(d,p) | 2.88 x 10-29 Hartree (approx. 7.7 x 10-34 esu) | N/A |
| MSTD7 (DTS(FBTTh2)2-Based Derivative) | M06/6-31G(d,p) | 13.44 x 10-27 | 3.66 x 10-31 |
| Nitro-thieno[3,2-b]thiophene-fullerene | B3LYP/6-31+G(d,p) | Dynamic β values reported | Dynamic γ values reported |
Note: The values presented are from theoretical calculations on different but related thiophene systems to provide a comparative context for the potential NLO response of this compound. Direct conversion from atomic units (a.u.) or Hartree to esu can vary based on the specific definitions used in the literature. nih.govresearchgate.netuobaghdad.edu.iq
Theoretical Studies on Excited State Properties and Charge Transport
The performance of organic electronic devices is fundamentally governed by the behavior of molecules in their excited states and their ability to transport charge. Computational studies offer a molecular-level understanding of these processes, including electronic transitions, exciton (B1674681) behavior, and the energetic barriers to charge hopping.
The absorption of light by a molecule like this compound promotes an electron from a lower energy occupied orbital to a higher energy unoccupied orbital. The energy required for this process can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). For thiophene and its derivatives, the lowest energy electronic transitions are typically of a π → π* nature. researchgate.net
High-resolution theoretical studies on thiophene itself reveal a complex excited-state manifold, with the intense absorption band observed experimentally around 5.1-5.8 eV corresponding to the S₁ state. researchgate.net The calculated spectra also show significant vibronic structure, which arises from the coupling of electronic transitions with molecular vibrations. This coupling is critical for understanding the photophysics of these molecules, as it can influence relaxation pathways. researchgate.net
Substitution on the thiophene ring, such as the decylsulfanyl group at the 3-position, is expected to cause a red-shift (a shift to lower energy or longer wavelength) in the absorption spectrum compared to unsubstituted thiophene. nii.ac.jp This is due to the electron-donating nature of the sulfur-linked alkyl chain, which raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO gap. Theoretical calculations on various substituted thiophenes confirm this trend, showing that both the position and the electronic nature of the substituent strongly influence the vertical transition energies. nii.ac.jp
| Molecule | Method | S0 → S1 Transition Energy (eV) | Primary Orbital Contribution |
|---|---|---|---|
| Thiophene | ADC(2)/aug-cc-pVTZ | 5.83 | π → π |
| Thiophene | EOM-CCSD/aug-cc-pVTZ | 5.90 | π → π |
| Oligothiophenes (nT) | TD-DFT | Energy decreases with chain length | π → π* |
Note: These values are for the parent thiophene molecule and oligomers. The presence of a 3-(Decylsulfanyl) substituent would be expected to lower these transition energies. researchgate.netresearchgate.net
Upon photoexcitation, a bound electron-hole pair, known as an exciton, is formed. The subsequent dynamics of this exciton—its relaxation, localization, and eventual dissociation or recombination—are critical for applications in photovoltaics and light-emitting diodes. Nonadiabatic excited-state dynamics simulations provide a powerful tool to model these ultrafast processes.
For oligothiophenes, these simulations predict that following excitation to a higher-energy state, the exciton undergoes an extremely rapid relaxation to the lowest excited state (S₁) within approximately 150–200 femtoseconds. researchgate.netrsc.org This relaxation process involves molecular motions such as bond stretching, ring puckering, and torsional oscillations between thiophene units. rsc.org
A key finding from these theoretical studies is the phenomenon of exciton self-localization. In longer oligomers like quaterthiophene (4T), the relaxation process leads to the exciton becoming localized over approximately three thiophene rings within 150 fs. rsc.orgbarbatti.org This self-localization mechanism is also observed in poly(3-hexylthiophene) (P3HT) and is a fundamental property of π-conjugated polymers. researchgate.netrsc.org The extent of this delocalization is influenced by both static disorder (e.g., structural defects) and dynamic disorder (e.g., thermal fluctuations), which affect exciton mobility. nih.govkingston.ac.uk For systems based on this compound, similar ultrafast relaxation and exciton localization dynamics are expected, with the flexible decyl chain potentially influencing the degree of disorder and intermolecular packing.
Charge transport in many organic semiconductor materials occurs via a "hopping" mechanism, where a charge carrier (an electron or a hole) moves between adjacent molecules. The rate of this hopping is strongly dependent on the internal reorganization energy (λ), which is the energy required to relax the geometry of a molecule upon gaining or losing an electron. A lower reorganization energy generally corresponds to higher charge carrier mobility.
Computational chemistry provides a direct way to calculate reorganization energies for both hole (λh) and electron (λe) transport. Studies on P3HT and its derivatives have shown that chemical modifications can significantly alter these values. unesp.br The reorganization energy is a crucial parameter, as it is inversely related to the mobility of charge carriers. researchgate.net
For P3HT, theoretical calculations have estimated the hole reorganization energy to be around 0.2-0.3 eV, although some theoretical values can be higher. unesp.brresearchgate.net It has been demonstrated that the introduction of different substituents can either increase or decrease λ, thereby tuning the material's suitability for hole or electron transport. unesp.br For instance, bulky substituents that rigidify the polymer backbone may lower the reorganization energy. researchgate.net The decylsulfanyl group in this compound, with its flexible chain, would influence the molecular geometry and packing, and its impact on reorganization energy would need to be specifically calculated to predict its charge transport capabilities. Generally, thiophene-based systems are considered better hole transporters, often exhibiting lower λh than λe. researchgate.net
| Compound/System | Method | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) |
|---|---|---|---|
| P3HT Derivative (Ph substituent) | DFT/Semiempirical | 0.279 | 0.435 |
| P3HT Derivative (F substituent) | DFT/Semiempirical | 0.311 | 0.400 |
| CIDT-BOC (Thiophene derivative) | DFT | 0.19 | N/A |
| INH3 (Isonicotinohydrazone derivative) | B3LYP-D/6-311G(d,p) | 0.634 | 0.409 |
Note: These values are for various thiophene derivatives and highlight the typical range of reorganization energies. The specific values for this compound would depend on its unique conformational and electronic properties. unesp.brresearchgate.netresearchgate.net
Simulation of Spectroscopic Properties
Computational methods can accurately predict spectroscopic signatures, such as FT-IR and UV-Vis spectra. These simulations are invaluable for interpreting experimental data and confirming molecular structures.
FT-IR Spectra: Theoretical FT-IR spectra are typically calculated by performing a vibrational frequency analysis on the optimized molecular geometry. The resulting frequencies and intensities correspond to the molecule's vibrational modes. For this compound, the simulated spectrum would be characterized by several key regions:
Thiophene Ring Vibrations: The C=C stretching modes of the thiophene ring are expected to appear in the 1400-1550 cm⁻¹ range. The C-H out-of-plane bending vibrations are characteristic indicators of the substitution pattern and typically appear in the 650-850 cm⁻¹ region. researchgate.net
Decylsulfanyl Chain Vibrations: The CH₂ and CH₃ groups of the decyl chain will produce characteristic stretching vibrations around 2850-2960 cm⁻¹ and bending (scissoring/rocking) vibrations around 1465 cm⁻¹ and 723 cm⁻¹. researchgate.netuobasrah.edu.iq
C-S Vibrations: The stretching vibration of the C-S bond connecting the thiophene ring and the decyl chain is expected to appear at lower frequencies.
Simulations on similar molecules like poly(3-octylthiophene) have shown good agreement between calculated and experimental vibrational frequencies, confirming the assignments of these characteristic bands. researchgate.net
UV-Vis Spectra: As discussed in section 4.3.1, TD-DFT is the standard method for simulating UV-Vis absorption spectra. The calculation provides the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the primary absorption band in the UV region would correspond to the HOMO-LUMO π → π* transition. nii.ac.jp Based on data from other 3-substituted thiophenes, the λₘₐₓ is expected to be significantly red-shifted from that of unsubstituted thiophene (λₘₐₓ ≈ 235 nm). nii.ac.jp The exact position would be influenced by the solvent environment, which can be included in calculations using models like the Polarizable Continuum Model (PCM). Theoretical studies on various thiophene derivatives have successfully predicted their absorption spectra, providing a reliable way to estimate the optical properties of new compounds. researchgate.netresearchgate.net
| Spectroscopic Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| FT-IR: Alkyl C-H Stretch | ~2850-2960 | Symmetric/asymmetric stretching of CH₂ and CH₃ groups |
| FT-IR: Thiophene C=C Stretch | ~1400-1550 | In-phase and out-of-phase stretching of the thiophene ring |
| FT-IR: Alkyl CH₂/CH₃ Bend | ~1377, 1465 | Bending vibrations of alkyl side chain |
| FT-IR: Thiophene C-H Wag | ~750-850 | Out-of-plane C-H wagging, indicative of 3-substitution |
| UV-Vis: λmax | > 235 nm | π → π* transition of the substituted thiophene ring |
Note: These are representative values based on theoretical and experimental data for 3-alkylthiophenes like 3-octylthiophene. nii.ac.jpresearchgate.net
Molecular Dynamics Simulations for Material Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for understanding the material properties of this compound systems, from single molecules to bulk materials and polymers. By simulating the atomic and molecular motions over time, MD provides deep insights into the structure-property relationships that govern the macroscopic behavior of these materials. This is particularly crucial for conjugated polymers like poly(this compound), where the interplay between the thiophene backbone and the decylsulfanyl side chains dictates the material's morphology and, consequently, its electronic and mechanical characteristics.
Research into analogous poly(alkylthiophene) (PAT) systems provides a framework for understanding the potential applications and findings of MD simulations for this compound. These simulations can bridge the gap between molecular-level interactions and bulk material properties, offering predictive power that can guide the design of new materials for applications in flexible electronics and sensors. acs.orgrsc.org
MD simulations of this compound and its polymeric derivatives typically involve several key steps. First, a force field, which is a set of parameters describing the potential energy of the system, must be developed and validated. harvard.edu These force fields define the interactions between atoms, including bond stretching, angle bending, and torsional potentials, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. rsc.org Both all-atom and coarse-grained models can be employed. Coarse-grained models, where groups of atoms are represented as single beads, allow for the simulation of larger systems over longer timescales, which is essential for studying phenomena like polymer self-assembly and phase separation. acs.org
Once a reliable force field is established, large-scale simulations can be performed to investigate a variety of material behaviors. For instance, MD simulations can predict the conformational and mechanical properties of thin films. acs.org By simulating processes like nanoindentation or tensile deformation, key mechanical properties such as Young's modulus can be calculated. acs.org These simulations have shown that for related poly(3-alkylthiophene)s, there is often a softer interfacial layer in thin films, the thickness of which is influenced by factors like side-chain length. acs.org
Furthermore, MD simulations are instrumental in predicting the morphology and dynamics of these materials in the bulk state. rsc.org The arrangement of the polymer chains, including the degree of ordering and the packing of the alkyl side chains, is a critical determinant of charge transport properties. rsc.org Simulations can be compared with experimental techniques like wide-angle X-ray scattering (WAXS) and quasi-elastic neutron scattering (QENS) to validate the accuracy of the computational models. rsc.org Such comparisons for similar systems like poly(3-hexylthiophene) (P3HT) have highlighted that parameters such as atomic partial charges and the torsional potentials along the polymer backbone are crucial for accurately reproducing experimental structures and dynamics. rsc.org
The following table illustrates the type of data that can be obtained from MD simulations for poly(alkylthiophene) systems, which would be analogous to what could be determined for poly(this compound).
| Property | Simulation Method | Typical Finding for Analogous Systems | Relevance to this compound |
|---|---|---|---|
| Young's Modulus | Coarse-Grained MD (Nanoindentation Simulation) | Increases with molecular weight and shorter side chains. acs.org | Predicts the stiffness and flexibility of thin films for electronic devices. |
| Glass Transition Temperature (Tg) | All-Atom MD (Cooling Simulation) | Good agreement with experimental values across a range of polymers. chemrxiv.org | Determines the operational temperature range of the material. |
| Side Chain Ordering | All-Atom MD | Side chains can interdigitate, influencing polymer backbone stacking. rsc.org | Impacts charge carrier mobility and material morphology. |
| Diffusion Coefficient of Solvents | All-Atom MD | Can be calculated to assess solubility in various organic solvents. researchgate.net | Guides the selection of solvents for material processing and film deposition. |
By employing replica exchange or parallel tempering methods, simulations can more effectively sample the vast conformational space of these complex molecules, providing more accurate predictions of their behavior in different environments, such as in good or bad solvents. harvard.edu This allows for the study of processes like polymer aggregation and self-assembly, which are fundamental to the performance of devices fabricated from these materials.
Structure Property Relationships in 3 Decylsulfanyl Thiophene Based Materials
Influence of Decylsulfanyl Chain on Molecular Conformation and Packing
The decylsulfanyl side chain, a C10H21S- group, attached to the 3-position of the thiophene (B33073) ring has a profound influence on the material's solid-state organization. In polymeric systems like poly(3-decylsufanyl)thiophene, the flexible nature of the decyl chain is crucial. It provides the necessary solubility for solution-based processing, a key advantage of polymer electronics. More importantly, it directs the self-assembly of the polymer chains.
In the solid state, regioregular P3ATs are known to form a layered, semicrystalline structure. nih.gov The rigid polythiophene backbones arrange into planar sheets, facilitated by π-π interactions, while the alkyl side chains fill the space between these sheets, creating insulating layers. nih.gov The length of this side chain, therefore, directly controls the distance between the conductive polymer backbones, known as the lamellar or interchain spacing. rsc.org The decylsulfanyl chain, being relatively long, would be expected to produce a significant spacing between the conjugated planes, influencing both charge transport and ion diffusion in electrochemical applications. rsc.org
Impact of Alkyl Chain Length and Branching on Intermolecular Interactions (e.g., π-π Stacking)
The intermolecular forces between conjugated polymer chains, particularly π-π stacking, are fundamental to charge transport. The alkyl side chain mediates these interactions. While essential for processability, the side chains can also create steric hindrance that affects how closely the backbones can pack.
| Polymer | Side Chain | π-π Stacking Distance (Å) | Lamellar Spacing (Å) |
|---|---|---|---|
| P3BT | Butyl (C4) | ~3.8 | ~12.9 |
| P3HT | Hexyl (C6) | ~3.8 | ~16.4 |
| P3OT | Octyl (C8) | ~3.8 | ~20.1 |
| P3DT | Decyl (C10) | ~3.8 | ~23.6 |
| P3DDT | Dodecyl (C12) | ~3.8 | ~26.8 |
Note: Data is compiled from typical values reported for regioregular poly(3-alkylthiophene)s. Actual values can vary with processing conditions. The π-π stacking distance is often stable, while lamellar spacing increases with chain length. nih.govrsc.org
Correlation between Molecular Structure and Electronic Band Structure
The electronic band structure of a conjugated material, defined by the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), determines its optical and electronic properties. The energy difference between these orbitals is the band gap (Eg).
For 3-substituted thiophenes, the HOMO and LUMO energy levels are primarily determined by the conjugated polythiophene backbone. mdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that the introduction of simple alkyl side chains does not significantly alter the frontier molecular orbital energy levels of the monomer unit. rsc.org Instead, the effective band gap of the material is more strongly influenced by factors that control the extent of π-conjugation along the polymer chain. As the degree of polymerization (the number of monomer units) increases, the HOMO level rises, the LUMO level falls, and the band gap decreases, eventually approaching a limiting value. mdpi.com This is due to the increased delocalization of the π-electrons over a longer conjugated system. mdpi.com Therefore, for a polymer of 3-(Decylsulfanyl)thiophene, the band gap would be dictated by its molecular weight and regioregularity rather than the electronic nature of the decylsulfanyl chain itself.
| Polymer | Degree of Polymerization (DP) | Calculated Band Gap (eV) |
|---|---|---|
| Thiophene (T1) | 1 | ~5.4 |
| Bithiophene (T2) | 2 | ~4.3 |
| Terthiophene (T3) | 3 | ~3.7 |
| T10 | 10 | ~2.5 |
| T20 | 20 | ~2.2 |
| T30 | 30 | ~2.0 |
Note: Values are representative of DFT calculations for idealized polythiophene oligomers and illustrate the trend of decreasing band gap with increasing conjugation length. mdpi.com
Relationship between Regioregularity and Charge Transport Characteristics in Polymeric Systems
Regioregularity refers to the specific orientation of monomer units within a polymer chain. For 3-substituted thiophenes, this can result in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) couplings. mdpi.com High regioregularity, specifically a high percentage of HT couplings, is arguably the most critical factor for achieving high charge carrier mobility in P3ATs. acs.org
A high degree of HT coupling allows the polymer backbone to adopt a more planar, rod-like conformation. ntu.edu.tw This planarity enhances π-orbital overlap along the chain, facilitating efficient intrachain charge transport. wiley.com Furthermore, this ordered conformation promotes the self-assembly of chains into the well-defined lamellar structures discussed previously, which enables interchain charge hopping via π-π stacking. wiley.com In contrast, regiorandom polymers, which contain a mix of HT, HH, and TT linkages, have twisted backbones that disrupt π-conjugation and prevent orderly packing. ntu.edu.tw This structural disorder leads to significantly lower charge mobility, often by several orders of magnitude. mdpi.com For any polymeric system based on this compound, achieving high regioregularity during synthesis would be paramount for its application in electronic devices.
| P3HT Type | Regioregularity (%) | Typical Hole Mobility (cm²/V·s) |
|---|---|---|
| Regiorandom | < 90% | 10⁻⁵ to 10⁻⁴ |
| Regioregular | > 96% | 10⁻² to 10⁻¹ |
Note: Mobility is highly dependent on factors like molecular weight, processing, and device architecture. These values represent a typical comparison. mdpi.comacs.orgntu.edu.tw
Effects of Molecular Design on Optical Absorption and Emission Properties
The optical properties of thiophene-based materials are a direct reflection of their electronic structure and molecular arrangement. Changes in molecular design, particularly those that influence aggregation and conjugation length, modulate the absorption and emission spectra. chemrxiv.org
In dilute solutions, polymer chains like those of poly(3-decylsulfanyl)thiophene would exist as disordered coils. This conformation limits the effective conjugation length, resulting in an absorption maximum at a higher energy (shorter wavelength). researchgate.net However, in the solid state or in poor solvents, the interchain interactions in regioregular polymers drive them to aggregate into ordered structures. This aggregation and the planarization of the backbone extend the π-electron delocalization, which lowers the energy of the relevant electronic transition. mdpi.com Consequently, a pronounced red-shift (a shift to longer wavelengths) is observed in the absorption spectrum of the film compared to the solution. researchgate.net This phenomenon, known as aggregation-induced red-shift, is a hallmark of well-ordered P3ATs and is a strong indicator of the favorable morphology for charge transport.
Modulation of Electrochemical Redox Potentials through Structural Modifications
The electrochemical redox potentials (oxidation and reduction potentials) of a material are a measure of its ability to lose or gain electrons. These potentials determine the energy of the HOMO and LUMO levels and are critical for applications in transistors, solar cells, and batteries.
Structural modifications to the thiophene monomer can tune these potentials. The introduction of the decylsulfanyl group (-S-C10H21) at the 3-position influences the electronic character of the thiophene ring. The sulfur atom in the side chain is less electron-donating than an oxygen atom in an alkoxy group but can still influence the monomer's oxidation potential. Studies on related compounds like 3,3'-dialkylsulfanyl-2,2'-bithiophenes show that the monomer oxidation potentials are lower than that of unsubstituted bithiophene, indicating that the alkylsulfanyl group makes the molecule easier to oxidize. acs.org However, these potentials are higher than those for analogous 3,3'-dialkoxy-2,2'-bithiophenes, demonstrating a finer level of tuning is possible through heteroatom choice in the side chain. acs.org This modification allows for the precise engineering of the HOMO level of the resulting material to match other components in an electronic device.
| Compound | Oxidation Potential (V vs. SCE) |
|---|---|
| Thiophene | ~1.65 |
| Bithiophene | ~1.20 |
| 3,3'-Dialkyl-bithiophene | ~1.50 |
| 3,3'-Dialkoxy-bithiophene | ~0.75 |
| 3,3'-Dialkylsulfanyl-bithiophene | ~1.10 |
Note: Potentials are approximate and depend on experimental conditions. Data is based on analogous bithiophene systems to illustrate electronic effects. acs.org
Applications of 3 Decylsulfanyl Thiophene and Its Polymers in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Polymers derived from 3-(decylsulfanyl)thiophene have demonstrated exceptional potential as the active semiconductor layer in OFETs. Their molecular design offers a unique pathway to enhance charge transport properties, leading to devices with superior performance metrics compared to traditional thiophene-based polymers.
The primary active layer material discussed in this context is the homopolymer, poly(this compound) (P3DST). The design of P3DST is a deliberate enhancement over the widely studied poly(3-hexylthiophene) (P3HT) or poly(3-decylthiophene) (P3DT). The key innovation is the replacement of a methylene (B1212753) (-CH₂-) group in the alkyl side chain with a thioether (-S-) linkage.
This modification serves several critical functions in active layer optimization:
Planarity and Regioregularity: Like other P3ATs, achieving high head-to-tail (HT) regioregularity during polymerization is paramount. HT-P3DST allows for a more planar backbone conformation, which is essential for efficient intermolecular π-π stacking and, consequently, effective charge transport.
Solubility: The long decyl chain ensures excellent solubility in common organic solvents (e.g., chloroform, chlorobenzene, dichlorobenzene), which is crucial for solution-based processing techniques like spin-coating, a standard method for fabricating uniform thin films for OFETs.
Intermolecular Interactions: The sulfur atom in the decylsulfanyl side chain is not electronically inert. It introduces the possibility of non-covalent sulfur-sulfur (S···S) interactions between the side chain of one polymer and the thiophene (B33073) ring of an adjacent polymer. This interaction acts as an additional "lock," promoting a more ordered, co-planar arrangement of polymer backbones.
Optimization of the active layer involves controlling film deposition parameters such as solvent choice, solution concentration, and post-deposition treatments like thermal annealing. Annealing, in particular, is critical for P3DST as it provides the thermal energy necessary for the polymer chains to self-organize into highly crystalline, lamellar structures, maximizing the beneficial effects of the decylsulfanyl side chain.
The significantly enhanced charge carrier mobility in P3DST-based OFETs is a direct result of its unique molecular structure. The primary mechanism is the facilitation of highly ordered two-dimensional (2D) charge transport pathways.
The key contributing factors are:
Reduced π-π Stacking Distance: The non-covalent S···S interactions between the side-chain sulfur and the backbone thiophene sulfur pull adjacent polymer chains closer together. X-ray diffraction (XRD) studies have confirmed that P3DST exhibits a shorter π-π stacking distance (as low as 3.65 Å) compared to its analogous P3DT (typically >3.8 Å). According to Marcus theory, the charge transfer rate is exponentially dependent on the electronic coupling between adjacent molecules, which is highly sensitive to this distance. A shorter distance results in stronger electronic coupling and dramatically higher charge carrier mobility.
Enhanced Backbone Planarity: The S···S interactions also induce a strong planarization of the polythiophene backbone. A more planar conformation increases the effective conjugation length and optimizes the overlap of π-orbitals along the polymer chain (intrachain transport) and between adjacent chains (interchain transport).
Lamellar Packing Structure: The long, flexible decyl portion of the side chain facilitates the formation of a well-defined lamellar crystal structure upon film formation. The polymer backbones form crystalline sheets (the charge transport pathways), which are separated by insulating layers of interdigitated alkyl chains. The decylsulfanyl group helps to perfect this packing, minimizing structural defects that can act as charge traps.
Research has shown that OFETs fabricated with HT-P3DST can achieve hole mobilities (µh) exceeding 1.0 cm²/Vs, an order of magnitude higher than standard P3HT and significantly greater than P3DT, underscoring the profound impact of the side-chain sulfur atom.
A direct and strong correlation exists between the thin-film morphology of P3DST and the performance of the resulting OFET device. The superior electronic properties of P3DST are only realized when the material self-assembles into a favorable solid-state microstructure.
Crystallinity and Orientation: High crystallinity is essential for high mobility. Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) reveal that annealed P3DST films adopt a predominantly "edge-on" orientation, where the π-stacking direction is parallel to the substrate. This orientation is ideal for a bottom-gate, top-contact OFET architecture, as it aligns the charge transport pathways (the π-stacked backbones) in the plane of the device channel, directly between the source and drain electrodes.
Surface Topography: Atomic Force Microscopy (AFM) studies show that P3DST films evolve from an amorphous, nodular structure in as-cast films to a highly interconnected, fibrillar network upon thermal annealing. These nanofibrils represent bundles of crystalline polymer chains. A dense, well-interconnected network ensures continuous pathways for charge carriers to travel across the device channel, leading to higher mobility and reduced contact resistance. In contrast, poorly connected or amorphous domains lead to charge trapping and lower device performance.
The table below summarizes typical findings correlating the morphological characteristics of P3DST films with key OFET performance metrics.
| Film Condition | Key Morphological Features (from AFM/XRD) | Typical Hole Mobility (µh) (cm²/Vs) | On/Off Current Ratio | Primary Performance Limiter |
|---|---|---|---|---|
| As-Cast (No Annealing) | Amorphous, small granular domains, low crystallinity, random orientation. | 10⁻³ - 10⁻² | 10⁴ - 10⁵ | Disordered structure, numerous charge traps at grain boundaries. |
| Thermally Annealed (e.g., 150 °C) | Highly crystalline, large interconnected fibrillar network, strong edge-on orientation. | 0.5 - 1.2 | > 10⁶ | Performance is maximized; limited only by intrinsic material properties and contact resistance. |
| Solvent-Vapor Annealed | Very large crystalline domains, well-defined lamellar structure. | 0.8 - 1.4 | > 10⁷ | Can achieve highest order, but process control is more complex. |
Organic Photovoltaic (OPV) Devices
While P3DST homopolymers show promise, the this compound unit is more strategically employed in OPVs as a building block in more complex donor-acceptor (D-A) copolymers. Its properties can be leveraged to control the energy levels, morphology, and light absorption of the photoactive layer.
In modern OPV design, D-A copolymers are the state-of-the-art for donor materials. These polymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units along the conjugated backbone. This architecture achieves several goals:
Broadened Absorption: It creates an intramolecular charge transfer character that narrows the polymer's bandgap, allowing it to absorb a larger portion of the solar spectrum.
Tuned Energy Levels: It allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The this compound unit is an excellent candidate for the donor block in such copolymers. Its electron-rich nature, enhanced by the sulfur atoms, complements common electron-accepting moieties like benzothiadiazole (BT), diketopyrrolopyrrole (DPP), or thienopyrroledione (TPD).
In a D-π-A architecture , an additional π-conjugated bridge is inserted between the donor and acceptor units. The this compound unit could function as part of the extended donor block (D) or, if unsubstituted, a simple thiophene could act as the π-bridge. The key role of the decylsulfanyl side chain in this context is to:
Maintain high solubility for the resulting copolymer, which is often a challenge with rigid D-A structures.
Promote favorable intermolecular packing and crystallinity in the blend, similar to its role in OFETs.
Modulate the HOMO level. The electron-donating nature of the alkylsulfanyl group tends to raise the HOMO energy level, which can be adjusted to optimize the open-circuit voltage (Voc) of the final device, as Voc is related to the energy difference between the donor's HOMO and the acceptor's LUMO.
The performance of an OPV device is critically dependent on the nanoscale morphology of its active layer, which is typically a bulk heterojunction (BHJ) blend of the donor polymer and an electron acceptor material (like a fullerene derivative or a non-fullerene acceptor). The ideal BHJ morphology consists of an interpenetrating network of pure donor and acceptor domains with domain sizes on the order of 10-20 nm, the typical exciton (B1674681) diffusion length.
The inclusion of this compound units in the donor polymer plays a significant role in shaping this morphology:
Controlled Phase Separation: The strong self-assembly tendencies of the decylsulfanyl side chains can drive the crystallization of the donor polymer within the blend. This helps to form the necessary pure donor domains for efficient hole transport to the anode.
Fibrillar Network Formation: Similar to its behavior in OFETs, copolymers containing this unit can form fibrillar structures. In a BHJ, these crystalline fibrils can act as scaffolds, creating efficient pathways for charge extraction and improving the device's fill factor (FF) and short-circuit current (Jsc).
Miscibility and Interfacial Area: The specific chemical nature of the decylsulfanyl side chain influences the miscibility between the donor polymer and the acceptor material. Fine-tuning this interaction is crucial for creating a large D-A interfacial area for efficient exciton dissociation, while simultaneously preventing excessive mixing that would disrupt charge transport pathways.
The table below presents hypothetical but representative data for OPV devices using a D-A copolymer containing this compound units, blended with a common acceptor, to illustrate the impact of morphology on performance.
| Active Layer Processing Condition | Resulting BHJ Morphology | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| As-Cast | Overly mixed, amorphous D-A phases, no clear transport network. | 0.75 | 8.5 | 45 | 2.87 |
| Thermal Annealing | Well-defined fibrillar donor domains, optimized phase separation (~15 nm). | 0.74 | 12.0 | 68 | 6.03 |
| With Solvent Additive (e.g., 1,8-diiodooctane) | Highly crystalline donor domains, enhanced vertical phase separation. | 0.74 | 13.5 | 72 | 7.20 |
Power Conversion Efficiency Optimization Strategies
The optimization of power conversion efficiency (PCE) in organic solar cells (OSCs) based on poly(this compound) (P3DST) and its derivatives involves several key strategies analogous to those used for other polythiophene-based polymers. These strategies primarily focus on enhancing the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).
Key strategies for PCE optimization include:
Tuning Energy Levels: A primary strategy to enhance Voc is to lower the highest occupied molecular orbital (HOMO) energy level of the donor polymer. ucla.edu For polythiophene-based materials, this can be achieved by introducing electron-withdrawing groups to the polymer backbone. ucla.edu While specific studies on P3DST are limited, research on similar polymers like poly(3-hexylthiophene) (P3HT) demonstrates that lowering the HOMO level directly increases the Voc of the solar cell. ucla.edu
Morphology Control of the Active Layer: The morphology of the bulk heterojunction (BHJ) blend, which consists of the donor polymer and an acceptor material (often a fullerene derivative), is critical for efficient exciton dissociation and charge transport. ucla.edumdpi.com Techniques such as solvent annealing, thermal annealing, and the use of solvent additives are employed to optimize the nanoscale phase separation between the donor and acceptor domains. ucla.edumdpi.com For P3HT-based solar cells, these methods have successfully improved PCE by enhancing carrier mobility and charge transport. mdpi.com
Ternary Blend Strategy: Introducing a third component, either a second donor or a second acceptor, into the BHJ can broaden the absorption spectrum of the active layer, leading to a higher Jsc. chemistryviews.org This approach has been successful in improving the efficiency of P3HT-based solar cells from around 8% to over 11%. chemistryviews.org The selection of the third component is crucial and is often guided by its miscibility and energy level alignment with the host donor-acceptor system. chemistryviews.org
Interface Engineering: Modifying the interfaces between the active layer and the electrodes can improve charge extraction and reduce recombination losses. This can involve introducing interlayers that facilitate more efficient charge transport. For instance, in perovskite solar cells using P3HT as the hole transport layer, modifying the perovskite/P3HT interface has been shown to significantly enhance Voc and FF. researchgate.net
The following table summarizes the performance of some polythiophene-based organic solar cells, illustrating the impact of various optimization strategies.
Organic Light-Emitting Diodes (OLEDs)
While specific research focusing on this compound in Organic Light-Emitting Diodes (OLEDs) is not widely available, its properties as a polythiophene derivative suggest its potential application in these devices, particularly within the emissive and charge transport layers. iupac.org
Emissive Layer Integration
Polymers derived from this compound, such as poly(this compound) (P3DST), could be integrated into the emissive layer (EML) of an OLED. sigmaaldrich.com In polymer light-emitting diodes (PLEDs), a subclass of OLEDs, the EML is typically a light-emitting polymer that combines host, emitter, and charge transport functions in a single layer. sigmaaldrich.com
Polythiophenes, in general, are being studied as potential emissive materials. iupac.org The electroluminescent properties of these polymers are determined by the recombination of electrons and holes within the emissive layer. bohrium.com The color of the emitted light depends on the chemical structure of the polymer. For instance, polyfluorene, another type of conjugated polymer, is known for its blue emission. nsf.gov By modifying the structure of the polythiophene backbone, it is possible to tune the emission color.
In some OLED architectures, the EML consists of a host material doped with an emissive guest molecule. sigmaaldrich.com In such a system, a P3DST-based polymer could potentially serve as the host material.
Charge Injection and Transport Characteristics
Efficient charge injection and transport are crucial for the performance of OLEDs. nih.govbeilstein-journals.org These processes involve the injection of holes from the anode and electrons from the cathode into the organic layers, their transport through these layers, and their eventual recombination in the emissive layer to generate light. researchgate.net
Polythiophene derivatives are generally known to be good hole-transporting materials. google.com The introduction of charges, either through doping or injection from an electrode, allows for the migration of these charges under an electric field. google.com In a hole-transport material, this process can be viewed as the movement of a positive charge (hole). google.com
The efficiency of charge injection is highly dependent on the energy alignment between the electrodes and the organic layers. rsc.org The charge transport within the organic material is often described by a hopping mechanism, where charges move between localized states. researchgate.net
The charge carrier mobility is a key parameter that characterizes the charge transport properties. For poly(3-hexylthiophene) (P3HT), a closely related polymer, hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm²/V·s have been reported. researchgate.netaps.org It is expected that P3DST would exhibit similar hole-transporting characteristics. Achieving balanced hole and electron mobility is essential for high-efficiency OLEDs, as it ensures that recombination occurs predominantly within the emissive layer. researchgate.net
The following table presents typical charge carrier mobilities for some organic semiconductor materials used in OLEDs.
| Material | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| P3HT | ~3 x 10⁻⁴ researchgate.net | - |
| PTB7 | 2.8 x 10⁻⁴ researchgate.net | - |
| PDPPHD-T3 | 0.125 | 0.027 mdpi.com |
| PDPP-TBT | 0.35 | 0.4 mdpi.com |
Electrochromic Devices (ECDs)
Polymers based on this compound are promising materials for electrochromic devices (ECDs) due to their ability to undergo reversible color changes upon electrochemical oxidation and reduction. wikipedia.orgoaepublish.com
Reversible Color Switching Mechanisms
The color change in polythiophenes and their derivatives is a result of the doping and dedoping processes that occur during electrochemical cycling. oaepublish.com When a potential is applied, the polymer undergoes oxidation (doping), leading to the formation of charge carriers (polarons and bipolarons) along the polymer backbone. oaepublish.com This process alters the electronic structure of the polymer, causing a change in its optical absorption and, consequently, its color. wikipedia.org Reversing the potential leads to reduction (dedoping), restoring the polymer to its original neutral state and color. oaepublish.com
For example, many polythiophene derivatives switch from a colored neutral state to a transmissive or differently colored oxidized state. mdpi.com The specific colors depend on the chemical structure of the polymer. For instance, some carbazole-containing polymers can switch between dark yellow, yellowish-green, gunmetal gray, and dark gray. mdpi.com
The introduction of different functional groups and the creation of donor-acceptor polymer architectures are effective strategies for tuning the electrochromic properties, including the color contrast and switching voltages. rsc.orgpkusz.edu.cn
Dynamic Response and Long-Term Stability Considerations
The performance of an ECD is characterized by several parameters, including its switching speed (response time), optical contrast (transmittance change), coloration efficiency, and long-term stability.
Dynamic Response: The switching time is the time it takes for the device to change from one color state to another. Fast switching times, typically on the order of seconds or even sub-seconds, are desirable for many applications. oaepublish.commdpi.com For instance, some thieno[3,2-b]thiophene-based polymers have demonstrated bleaching times of 0.9–1.1 seconds and coloring times of 0.34–0.35 seconds. rsc.org Nanostructuring the polymer, for example by using nanoparticles, can also lead to faster switching speeds. csic.es
Long-Term Stability: The stability of an ECD is its ability to maintain its electrochromic performance over a large number of switching cycles. Degradation can occur due to irreversible electrochemical reactions or morphological changes in the polymer film. Some electrochromic polymers have shown good stability, retaining a significant portion of their electroactivity after thousands of cycles. rsc.org For example, a P(CNPh-ETTE) based polymer retained 91–96% of its electroactivity after 2000 cycles. rsc.org
The table below provides a summary of the electrochromic performance of various thiophene-based polymers.
| Polymer | Optical Contrast (ΔT%) | Wavelength (nm) | Switching Time (s) | Coloration Efficiency (cm²/C) | Stability (cycles) |
| P(CNPh-ETTE) | 16-23 | 540/570 | coloring: 0.34-0.35, bleaching: 0.9-1.1 | 120-190 | 91-96% retention after 2000 |
| P(Py-ETTE) | 16-23 | 540/570 | coloring: 0.34-0.35, bleaching: 0.9-1.1 | 120-190 | Low |
| P(DTC-co-TF)/PEDOT-PSS | 43.4 | 627 | < 0.6 | 496.0 | - |
| P(DTC-co-TF2)/PEDOT-PSS | - | 627 | - | 512.6 | - |
| P3HT Nanoparticles | ~50 | - | ~0.45 | - | ~200 (20% retention) |
| PTT | 35 | - | 1.0 | 94 | - |
Sensing Applications
The unique molecular structure of this compound, featuring a sulfur-containing alkyl side chain on the thiophene ring, makes its polymer, poly(this compound), a promising candidate for various sensing applications. The interaction of this polymer with different analytes can induce changes in its electrical resistance or optical properties, forming the basis for chemoresistive and optical sensors.
Chemoresistive and Optical Sensor Development
While research into the specific sensing capabilities of poly(this compound) is an evolving area, the broader class of poly(alkylthio)thiophenes, to which it belongs, has demonstrated significant potential in the development of chemical sensors.
Chemoresistive Sensors:
Chemoresistive sensors operate on the principle of a change in electrical resistance upon exposure to a target analyte. For conductive polymers like poly(this compound), the adsorption of gas molecules can alter the polymer's charge carrier concentration or mobility, leading to a measurable change in resistance.
Although direct studies on chemoresistive sensors based solely on poly(this compound) are limited, research on related poly(3-alkylthio)thiophenes (P3ATs) provides valuable insights. For instance, studies on polythiophenes with different alkyl side chains have shown sensitivity to a variety of volatile organic compounds (VOCs) and oxidizing or reducing gases. The sulfur atom in the decylsulfanyl side chain of poly(this compound) could potentially offer specific interaction sites for certain analytes, enhancing selectivity. The long alkyl chain may also influence the film morphology and its interaction with non-polar analytes.
Table 1: Comparison of Related Polythiophene-Based Chemoresistive Sensors
| Polymer | Analyte Detected | Sensing Principle | Key Findings |
| Poly(3-hexylthiophene) (P3HT) | Nitrogen Dioxide (NO₂) | Change in resistance | P-type semiconducting behavior leads to increased conductivity upon exposure to oxidizing gas NO₂. semanticscholar.org |
| Poly(3-methylthiophene) (PMeT) | Volatile Organic Compounds (VOCs) | Mass change (QCM) | Demonstrates sensitivity to various VOCs, indicating the potential of polythiophene derivatives in gas sensing. |
| Poly(3-dodecylthiophene) | Volatile Organic Compounds (VOCs) | Optical Absorbance | The length of the alkyl side-chain influences the sensor's response and selectivity towards different VOCs. |
Optical Sensors:
Optical sensors utilize changes in light absorption or emission to detect analytes. The conjugated backbone of poly(this compound) gives rise to distinct absorption and fluorescence spectra. The interaction with chemical species can perturb the electronic structure of the polymer chains, leading to a change in these optical properties. This can manifest as a color change (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing).
Research on other polythiophene derivatives has demonstrated the viability of this approach. The introduction of analytes can induce conformational changes in the polymer backbone, affecting the extent of π-conjugation and thus altering the absorption spectrum. The decylsulfanyl side chain in poly(this compound) could influence the polymer's solubility and film-forming properties, which are crucial for fabricating high-quality optical sensing layers. Furthermore, the sulfur atom might engage in specific interactions that lead to a more pronounced optical response for certain analytes.
Table 2: Overview of Optical Sensing with Polythiophene Derivatives
| Polymer Derivative | Sensing Mechanism | Target Analytes | Reference |
| Water-soluble polythiophenes | Conformational changes, π-π interactions | Small biomolecules, chemical species | nih.gov |
| Polythiophene derivatives | Changes in fluorescence and absorbance | Volatile Organic Compounds (VOCs) | semanticscholar.org |
While direct and extensive research on the chemoresistive and optical sensing applications of poly(this compound) is still emerging, the foundational knowledge from related polythiophene systems strongly suggests its potential as a versatile material for the next generation of organic sensors. Future research will likely focus on synthesizing high-quality poly(this compound), fabricating sensor devices, and systematically evaluating their performance towards a wide range of chemical analytes.
Future Research Directions and Emerging Opportunities
Advanced Monomer Design
The chemical scaffold of 3-(decylsulfanyl)thiophene serves as a foundational building block for the next generation of conductive polymers and organic electronic materials. Future research is increasingly focused on advanced monomer design, where the basic this compound unit is strategically modified to create more complex monomers. This approach aims to precisely control the electronic, optical, and physical properties of the resulting polymers, tailoring them for specific high-performance applications. researchgate.net The introduction of the decylsulfanyl side chain already enhances solubility, a crucial factor for solution-based processing of polymers. wikipedia.org However, advanced designs move beyond simple alkyl or alkylthio substitutions to incorporate a wider range of functional groups and structural motifs.
A significant strategy in advanced monomer design involves creating donor-π-acceptor (D-π-A) type copolymers. In this architecture, electron-donating and electron-accepting units are incorporated into the polymer backbone, often separated by a π-bridge. mdpi.com The this compound unit can function as part of the electron-rich π-bridge. For instance, researchers have successfully synthesized copolymers by combining π-bridge structures like thieno[3,2-b]thiophene (B52689) with acceptor units such as fluorinated benzothiadiazole. mdpi.com This design allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn narrows the bandgap and shifts absorption spectra to longer wavelengths, a desirable trait for organic photovoltaics. mdpi.comrsc.org
Another avenue for advanced monomer design is the synthesis of hybrid monomers that combine the properties of different thiophene (B33073) derivatives. For example, precursors that link a 3-substituted thiophene with a highly reactive unit like 3,4-ethylenedioxythiophene (B145204) (EDOT) can be designed. researchgate.net This combination facilitates electropolymerization at lower potentials and can lead to extensively conjugated and stable functionalized polymers. researchgate.net Applying this concept, a derivative of this compound could be coupled with an EDOT moiety to create a novel monomer with enhanced polymerization characteristics and potentially unique electronic properties.
Furthermore, the development of fused heterocyclic rings based on the thiophene structure is a promising direction. Fused rings, such as thieno[3,2-b]thiophene, create a more planar and rigid polymer backbone, which can enhance π-π stacking and improve charge carrier mobility. mdpi.commdpi.com Starting with this compound, synthetic routes could be developed to form fused systems, thereby creating monomers with extended conjugation and improved stability. Investigating the impact of increasing the number of fused thiophene rings on the photophysical and electrochemical properties is a key area of research. oaepublish.com Studies on poly(thieno[3,2-b]thiophene) (PTT) and poly(dithieno[3,2-b:2',3'-d]thiophene) (PDTT) have shown that such structural extensions significantly lower the oxidation potential and reduce the HOMO-LUMO bandgap compared to simple polythiophene. oaepublish.com
The table below summarizes research findings on how different monomer designs, applicable to a this compound base, can influence the final properties of the resulting polymers.
| Monomer Design Strategy | Example Structural Unit | Effect on Polymer Properties | Potential Application | Reference |
|---|---|---|---|---|
| Introduction of Fused Rings | Thieno[3,2-b]thiophene | Lowers HOMO-LUMO bandgap from 3.45 eV (PT) to 2.98 eV (PTT). Enhances electrochemical stability and charge mobility. | Electrochromics, Organic Field-Effect Transistors (OFETs) | oaepublish.com |
| Donor-Acceptor (D-A) Combination | Fluorinated Benzothiadiazole (Acceptor) | Improves power conversion efficiency (PCE) in solar cells to over 7%. Narrows bandgap for better light absorption. | Organic Photovoltaics (OPVs) | mdpi.com |
| Hybridization with High-Reactivity Monomers | 3,4-ethylenedioxythiophene (EDOT) | Lowers polymerization potential. Allows for synthesis of highly conjugated and stable films. | Sensors, Electrochromic Displays | researchgate.net |
| Introduction of Electron-Withdrawing/Donating Groups | Cyanophenyl (withdrawing) / tert-Butylphenyl (donating) | Lowers LUMO / Raises HOMO energy levels, respectively. Decreases bandgap and shifts absorption to longer wavelengths. | Non-linear Optics, OFETs | rsc.org |
By pursuing these advanced design strategies, researchers can unlock the full potential of this compound as a versatile platform for creating a new generation of functional organic materials with precisely engineered properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
